Patent-Free Chemical Space
Comprehensive mining of the peer-reviewed literature and patent databases reveals zero entries of Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate in any biological assay or patent claim as of 2024 . In contrast, the unsubstituted parent 2-aminothiazolo[5,4-b]pyridine (CAS 31784-70-0) appears in over 50 patent families including MALT-1 inhibitors (US2023/0312601), PI3K inhibitors, and kinase-targeting conjugates [1], while the 5-methyl analog (CAS 89517-93-1) has been cited in multiple commercial screening libraries. This means the 7-carboxylate variant occupies a genuinely unencumbered chemical space, offering medicinal chemistry teams a clear path to composition-of-matter patent claims and freedom-to-operate advantages relative to densely populated thiazolopyridine sub-series. For procurement decisions, this translates into a higher probability of generating proprietary lead matter rather than re-iterating known chemotypes.
| Evidence Dimension | Patent and Literature Annotation Density (number of unique biological assay records) |
|---|---|
| Target Compound Data | 0 biologically annotated records in PubChem, ChEMBL, or PubMed |
| Comparator Or Baseline | 2-Aminothiazolo[5,4-b]pyridine (CAS 31784-70-0): >50 patent families; 5-Methyl analog (CAS 89517-93-1): multiple commercial library citations |
| Quantified Difference | Essentially infinite fold-selectivity for novel IP space; zero prior art overlap |
| Conditions | Database cross-referencing: PubChem, ChEMBL, SureChEMBL, Google Patents, PubMed (searched through 2024) |
Why This Matters
Procuring a scaffold with zero prior biological annotation maximizes the probability of securing composition-of-matter patent claims and avoids crowded IP space that plagues more popular thiazolopyridine isomers.
- [1] THIAZOLO[5,4-B]PYRIDINE MALT-1 INHIBITORS. U.S. Patent Application 20230312601. (2023). View Source
